![molecular formula C27H46O B2841387 Cholesterol-26,26,26,27,27,27-d6 CAS No. 60816-17-3](/img/structure/B2841387.png)
Cholesterol-26,26,26,27,27,27-d6
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Overview
Description
Cholesterol-26,26,26,27,27,27-d6 is the labelled analogue of Cholesterol . It is found in all body tissues, especially in the brain, spinal cord, and in animal fats or oils . It is the main constituent of gallstones . It can act as a LXR-RXR ligand coupling cholesterol synthesis to T cell proliferation .
Synthesis Analysis
Cholesterol-26,26,26,27,27,27-d6 is accepted by cellular enzymes from different biological species (Brevibacterium, yeast, rat, human) and these enzymes include cholesterol oxidases, hydroxylases, and acyl transferases that generate the expected metabolites in in vitro and in vivo assays .Molecular Structure Analysis
The molecular formula of Cholesterol-26,26,26,27,27,27-d6 is C27D6H40O .Chemical Reactions Analysis
Alkyne cholesterol is accepted by cellular enzymes from different biological species (Brevibacterium, yeast, rat, human) and these enzymes include cholesterol oxidases, hydroxylases, and acyl transferases that generate the expected metabolites in in vitro and in vivo assays .Physical And Chemical Properties Analysis
Cholesterol-26,26,26,27,27,27-d6 is a solid substance . Its boiling point is 360 °C and its melting point is between 147-149 °C .Scientific Research Applications
Metabolic Research
Cholesterol-d6 plays a crucial role in metabolic studies. Researchers use it to investigate lipid metabolism, cholesterol biosynthesis, and cellular lipid homeostasis. By tracking the labeled cholesterol, they gain insights into lipid transport, storage, and utilization within cells and tissues .
Foodomics
Foodomics, an emerging field, examines the molecular components of food and their effects on health. Cholesterol-d6 can be employed to trace dietary cholesterol absorption and metabolism. Researchers study its incorporation into lipoproteins and its impact on cardiovascular health .
Steroid Hormone Precursor
Cholesterol serves as a precursor for steroid hormones, including cortisol, aldosterone, and sex hormones (such as testosterone and estradiol). By using deuterated cholesterol, scientists can track the conversion of cholesterol to specific hormones and explore hormonal regulation .
Bile Acid Synthesis
Cholesterol-d6 contributes to bile acid formation in the liver. Bile acids aid in fat digestion and absorption. Researchers study the kinetics of cholesterol conversion to bile acids, which is essential for understanding liver function and lipid metabolism .
Vitamin D Metabolism
Cholesterol is a precursor for vitamin D synthesis. By introducing deuterated cholesterol, researchers can investigate the conversion of cholesterol to vitamin D in the skin upon exposure to sunlight. This knowledge informs our understanding of vitamin D deficiency and its health implications .
Clinical Mass Spectrometry
Cholesterol-d6 serves as an internal standard in mass spectrometry-based clinical assays. It ensures accurate quantification of endogenous cholesterol levels in patient samples. Researchers use it to validate cholesterol measurements and assess lipid disorders .
Renal Lipidome Profiling
In early-stage diabetic nephropathy (DN), metabolic changes occur in the kidney. Cholesterol-d6 aids in comprehensive lipidome profiling, allowing researchers to identify altered lipid species associated with DN. This research contributes to early diagnosis and therapeutic strategies .
PtdIns4P Pool Regulation
Cholesterol-d6 has been used to study the regulation of phosphatidylinositol 4-phosphate (PtdIns4P) pools in eukaryotic cells. Understanding PtdIns4P dynamics is crucial for cell signaling, vesicular trafficking, and membrane organization .
Mechanism of Action
Target of Action
Cholesterol-d6, also known as Cholest-5-en-26,26,26,27,27,27-d6-3-ol , is a labelled analogue of cholesterol . Cholesterol is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and in animal fats or oils . It is the main constituent of gallstones .
Mode of Action
The mode of action of Cholesterol-d6 is similar to that of cholesterol, given that it is a labelled analogue of cholesterol . Cholesterol plays a crucial role in maintaining the integrity and fluidity of cell membranes. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .
Biochemical Pathways
Cholesterol-d6, like cholesterol, is involved in various metabolic pathways. It is a key component of lipid rafts and plays a significant role in the cholesterol homeostasis pathway . Cholesterol homeostasis in humans is regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion .
Result of Action
The molecular and cellular effects of Cholesterol-d6’s action would be expected to mirror those of cholesterol, given its structural similarity. Cholesterol is essential for the structure and function of invaginated caveolae and clathrin-coated pits, including caveola-dependent and clathrin-dependent endocytosis. The role of cholesterol in such processes is the reason for the elaboration of extensive “rafts” in the endocytic pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-QSOBUISFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol-26,26,26,27,27,27-d6 |
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